A Historical Perspective on 1-Deoxynojirimycin Hydrochloride Research: A Technical Guide
A Historical Perspective on 1-Deoxynojirimycin Hydrochloride Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, has carved a significant niche in the landscape of therapeutic research, particularly in the management of type 2 diabetes. This technical guide provides a comprehensive historical perspective on DNJ research, detailing its discovery, the evolution of its analysis, and the elucidation of its biological mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a curated repository of quantitative data, experimental protocols, and visual representations of its molecular interactions.
Discovery and Early Research
The journey of 1-deoxynojirimycin (DNJ) began with the discovery of its parent compound, nojirimycin, in the 1960s from Streptomyces species.[1] The chemical reduction of nojirimycin led to the synthesis of the more stable 1-deoxynojirimycin.[1] However, it was the independent isolation of DNJ from the roots of the mulberry tree (Morus alba) in 1976 that marked a pivotal moment in its research trajectory.[2][3] Initially recognized for its antibiotic properties, subsequent investigations unveiled its potent inhibitory activity against α-glucosidases, enzymes crucial for carbohydrate digestion. This discovery laid the foundation for decades of research into its therapeutic potential, primarily as an anti-hyperglycemic agent.[4]
Quantitative Analysis of Bioactivity
The primary mechanism of DNJ's therapeutic effect lies in its competitive inhibition of α-glucosidases in the small intestine, which delays the absorption of glucose and consequently lowers postprandial blood glucose levels.[4] The potency of DNJ and its derivatives is quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
Table 1: Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and its Derivatives against α-Glucosidase
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 8.15 ± 0.12 | - | - | [5] |
| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 222.4 ± 0.50 | - | Competitive | [6] |
| N-alkyl-1-deoxynojirimycin derivative (Cmpd 43) | Yeast α-glucosidase | 30.0 ± 0.6 | 10 | Competitive | [6] |
| N-alkyl-1-deoxynojirimycin derivative (Cmpd 40) | Yeast α-glucosidase | 160.5 ± 0.60 | 52 | Competitive | [6] |
| N-alkyl-1-deoxynojirimycin derivative (Cmpd 34) | Yeast α-glucosidase | - | 150 | Competitive | [6] |
| 1-Deoxynojirimycin (DNJ) | Amylo-1,6-glucosidase | 0.16 | - | - | [7] |
| Nojirimycin | Microsomal glucosidases | 160 | - | - | [8] |
| 1-Deoxynojirimycin (DNJ) | Microsomal glucosidases | 2 | - | - | [8] |
Note: IC50 and Ki values can vary depending on the enzyme source and assay conditions.
Key Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol outlines a common method to determine the in vitro inhibitory activity of DNJ on α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
1-Deoxynojirimycin (DNJ) or its derivatives
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (DNJ) and a control (without inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate, pNPG, to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][9]
Protocol 2: Extraction of 1-Deoxynojirimycin from Mulberry Leaves
This protocol describes a standard procedure for extracting DNJ from its primary natural source.
Materials:
-
Dried and powdered mulberry leaves
-
0.05 M Hydrochloric acid (HCl) or 50-55% Ethanol
-
Ultrasonic bath or reflux apparatus
-
Centrifuge
-
Filter paper
Procedure:
-
Mix the powdered mulberry leaves with the extraction solvent (e.g., 0.05 M HCl or aqueous ethanol) at a specific solid-to-liquid ratio.[10][11]
-
Perform the extraction using either ultrasonication for a set time and power or reflux extraction at a controlled temperature for a specific duration.[10][11]
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant. The residue can be re-extracted to improve the yield.
-
Combine the supernatants and filter them to remove any remaining particulate matter.
-
The resulting extract can be further purified using techniques like membrane filtration or resin chromatography.[12]
Protocol 3: Quantification of 1-Deoxynojirimycin using HPLC
This protocol details the analytical method for determining the concentration of DNJ in an extract.
Materials:
-
DNJ extract
-
DNJ standard
-
Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl)
-
Borate buffer (pH 8.5)
-
Glycine solution
-
Acetic acid solution
-
Acetonitrile
-
HPLC system with a C18 column and a UV or evaporative light scattering detector (ELSD)
Procedure:
-
Derivatization: Mix the DNJ extract or standard with borate buffer and the FMOC-Cl solution. Incubate to allow the derivatization reaction to complete. Stop the reaction by adding a glycine solution.[10][13]
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a suitable mobile phase, typically a gradient of acetonitrile and aqueous acetic acid, to separate the DNJ-FMOC derivative on the C18 column.[3][13]
-
Detect the derivative using a UV detector at a specific wavelength (e.g., 254 nm) or an ELSD.[10][14]
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the derivatized DNJ standard.
-
Determine the concentration of DNJ in the sample by comparing its peak area to the standard curve.[15]
-
Signaling Pathways and Molecular Mechanisms
Beyond its direct enzymatic inhibition, research has revealed that DNJ influences several key signaling pathways, contributing to its overall therapeutic effects.
Insulin Signaling Pathway
DNJ has been shown to improve insulin sensitivity by modulating the PI3K/AKT signaling pathway in skeletal muscle.[16][17] This pathway is central to glucose uptake and metabolism.
Caption: DNJ enhances the insulin signaling pathway.
Antiviral Mechanism
DNJ and its derivatives also exhibit antiviral activity, particularly against enveloped viruses. This is primarily due to their inhibition of host cellular α-glucosidases I and II in the endoplasmic reticulum (ER).[18] These enzymes are crucial for the proper folding of viral glycoproteins.
Caption: Antiviral mechanism of DNJ via glucosidase inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of DNJ from a natural source.
Caption: Workflow for DNJ discovery and evaluation.
Conclusion
The historical journey of 1-Deoxynojirimycin Hydrochloride research, from its initial discovery in mulberry leaves to its well-characterized role as a potent α-glucosidase inhibitor and modulator of key cellular signaling pathways, underscores its enduring therapeutic potential. This technical guide has provided a consolidated overview of the critical quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. It is hoped that this resource will facilitate further research and development in harnessing the full therapeutic capabilities of DNJ and its derivatives for the benefit of human health.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxynojirimycin modulates glucose homeostasis by regulating the combination of IR-GlUT4 and ADIPO-GLUT4 pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC Detection of 1-Deoxynojirimycin in Different Varieties and Sites of Mulberry Leaves [spkx.net.cn]
- 4. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by nojirimycin and 1-deoxynojirimycin of microsomal glucosidases from calf liver acting on the glycoprotein oligosaccharides Glc1-3Man9GlcNAc2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. thescipub.com [thescipub.com]
- 11. Response Surface Optimized Extraction of 1-Deoxynojirimycin from Mulberry Leaves (Morus alba L.) and Preparative Separation with Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102718697A - Method for preparing mulberry leaf 1-deoxynojirimycin extract with filter membrane and resin - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development and Validation of a Unique HPLC-ELSD Method for Analysis of 1-Deoxynojirimycin Derived from Silkworms -Korean Journal of Pharmacognosy [koreascience.kr]
- 16. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
